An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] This document details a multi-step synthesis, offering in-depth explanations for the chosen methodologies and providing detailed experimental protocols.
Strategic Approach to Synthesis
The synthesis of the target molecule, 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, is most effectively approached through a convergent strategy. This involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidinone ring. This approach allows for the precise installation of the required substituents at the desired positions.
The cornerstone of this synthetic route is the versatile Gewald reaction, which enables the formation of the key intermediate, a 2-amino-3-cyanothiophene derivative.[2] Subsequent modifications and a final cyclization step lead to the desired thieno[2,3-d]pyrimidin-2(1H)-one core.
Overall Synthetic Scheme
The proposed synthetic pathway can be visualized as a three-stage process:
Caption: A high-level overview of the three main stages in the synthesis of the target compound.
Stage 1: Construction of the Thiophene Core via Gewald Reaction
The initial and critical step is the synthesis of the 2-amino-5-methylthiophene-3-carbonitrile intermediate. The Gewald reaction is the method of choice for this transformation due to its efficiency and the ready availability of the starting materials.[2] This one-pot, three-component reaction involves the condensation of a ketone (acetone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Rationale for Method Selection
The Gewald reaction is a robust and widely utilized method for the synthesis of 2-aminothiophenes. Its advantages include:
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Atom Economy: It is a highly atom-economical reaction, incorporating all the atoms from the starting materials into the product.
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Versatility: A wide range of ketones and activated nitriles can be used, allowing for the synthesis of a diverse library of substituted thiophenes.
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Mild Conditions: The reaction typically proceeds under mild conditions, often at or slightly above room temperature.
Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
| Reagent/Solvent | Molar Equiv. | Quantity |
| Acetone | 1.0 | 5.8 g (0.1 mol) |
| Malononitrile | 1.0 | 6.6 g (0.1 mol) |
| Sulfur | 1.0 | 3.2 g (0.1 mol) |
| Diethylamine | 0.2 | 1.46 g (0.02 mol) |
| Ethanol | - | 50 mL |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), acetone (5.8 g), and malononitrile (6.6 g).
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Stir the mixture at room temperature until all the solids have dissolved.
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Add elemental sulfur (3.2 g) to the mixture.
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Slowly add diethylamine (1.46 g) dropwise to the stirred suspension. An exothermic reaction will be observed.
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After the initial exothermic reaction subsides, gently heat the mixture to reflux for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-5-methylthiophene-3-carbonitrile as a solid.
Stage 2: Introduction of the 2-Fluorophenyl Moiety
With the thiophene core in hand, the next crucial step is the introduction of the 2-fluorophenyl group at the 4-position of the final product. This is achieved by converting the 3-cyano group of the thiophene intermediate into a 2-fluorobenzoyl group. This transformation is accomplished via a Grignard reaction, followed by acidic hydrolysis.
Rationale for Method Selection
The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. The nitrile group of the 2-aminothiophene can react with a Grignard reagent to form a ketimine intermediate, which upon hydrolysis yields the desired ketone.
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Reactivity: The nitrile group is sufficiently electrophilic to react with the nucleophilic Grignard reagent.
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Availability of Reagent: 2-Fluorophenylmagnesium bromide can be readily prepared from 2-fluorobromobenzene and magnesium turnings or purchased commercially.
Experimental Protocol: Synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Amino-5-methylthiophene-3-carbonitrile | 1.0 | 13.8 g (0.1 mol) |
| 2-Fluorophenylmagnesium bromide (1 M in THF) | 1.2 | 120 mL (0.12 mol) |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL |
| 3 M Hydrochloric Acid | - | As needed |
Procedure:
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In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylthiophene-3-carbonitrile (13.8 g) in anhydrous THF (150 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add the 2-fluorophenylmagnesium bromide solution (120 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 3 M hydrochloric acid until the solution is acidic (pH ~2).
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Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate ketimine.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene.
Stage 3: Annulation of the Pyrimidinone Ring
The final stage of the synthesis involves the construction of the pyrimidin-2(1H)-one ring. This is achieved through the cyclocondensation of the 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene intermediate with urea. This reaction is typically acid-catalyzed and driven by heating.
Rationale for Method Selection
The reaction of a 2-aminoketone with urea is a well-established method for the synthesis of pyrimidin-2(1H)-ones. The mechanism involves the initial formation of a ureido intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidinone ring.
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Directness: This method provides a direct route to the desired 2-oxo-thieno[2,3-d]pyrimidine core.
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Availability of Reagent: Urea is an inexpensive and readily available reagent.
Experimental Protocol: Synthesis of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene | 1.0 | 23.5 g (0.1 mol) |
| Urea | 2.0 | 12.0 g (0.2 mol) |
| Acetic Acid | - | 100 mL |
| Concentrated Hydrochloric Acid | Catalytic | ~1 mL |
Procedure:
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In a 250 mL round-bottom flask, suspend 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene (23.5 g) and urea (12.0 g) in glacial acetic acid (100 mL).
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Add a catalytic amount of concentrated hydrochloric acid (~1 mL).
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Heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water (500 mL) with stirring.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with water and then with a small amount of cold ethanol.
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Recrystallize the crude product from ethanol or a suitable solvent system to afford pure 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one.
Visualization of the Synthetic Pathway
Caption: Step-by-step workflow for the synthesis of the target thieno[2,3-d]pyrimidin-2(1H)-one.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient pathway for the preparation of 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one. By employing well-established and versatile reactions such as the Gewald reaction and Grignard addition, this multi-step synthesis allows for the controlled construction of the target molecule. The provided protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the synthesis of this and related thieno[2,3-d]pyrimidine derivatives for further biological evaluation.
References
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ResearchGate.
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Royal Society of Chemistry.
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National Center for Biotechnology Information.
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National Center for Biotechnology Information.
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National Center for Biotechnology Information.
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National Center for Biotechnology Information.
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ResearchGate.
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National Center for Biotechnology Information.
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